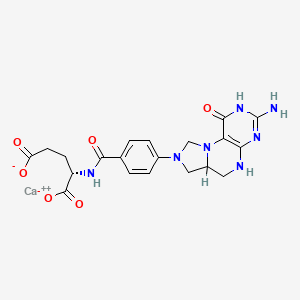![molecular formula C23H28O7 B607587 acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate CAS No. 1373154-68-7](/img/structure/B607587.png)
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GA3-AM is a cell permeable chemical dimerizer.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Organic Chemistry
A significant application of acetoxymethyl compounds is in the field of asymmetric synthesis. Research by Marchionni and Vogel (2001) demonstrates the use of these compounds in creating complex bicyclic and tricyclic polypropanoates, highlighting their importance in the synthesis of long-chain and polycyclic fragments. This process involves intricate steps like hydroboration and enantioselective reduction, underscoring the compound's role in developing stereochemically rich molecules for organic chemistry (Marchionni & Vogel, 2001).
Electrochemical Reactions
Acetoxymethyl compounds also find applications in electrochemical studies. For instance, the electrochemical oxidation of ethyl 2-hydroxyazulene-1-carboxylate, a related compound, has been investigated under various conditions, revealing insights into the mechanisms and potential applications in electrochemistry (陳阿煌, 楊錦華., & 守田忠義, 1995).
Synthesis of Polyketides
Research by Marchionni et al. (2000) discusses the synthesis of polycyclic polyketides via the double Diels-Alder addition, where acetoxymethyl compounds are crucial intermediates. This study underscores the versatility of these compounds in synthesizing structurally complex and diverse polyketides (Marchionni, Meilert, Vogel, & Schenk, 2000).
Application in Medicinal Chemistry
The synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, involving acetoxymethyl at certain positions, have been explored. This indicates the role of such compounds in developing new antibacterial agents and their relevance in medicinal chemistry (Kim, Misco, Haynes, & McGregor, 1984).
Use in Organic Synthesis
The conversion of methyl 9(10)-formylstearate to carboxymethylstearate, involving reactions with acetoxymethyl intermediates, is another example of its application in organic synthesis. This study demonstrates the compound's utility in creating various esters and derivatives, broadening the scope of organic synthesis (Dufek, 1978).
Propiedades
Número CAS |
1373154-68-7 |
|---|---|
Nombre del producto |
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate |
Fórmula molecular |
C23H28O7 |
Peso molecular |
416.47 |
Nombre IUPAC |
acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1 |
Clave InChI |
SEQNRAWXEHHXPO-WGQVIOJYSA-N |
SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GA3-AM; GA3 AM; GA3AM; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



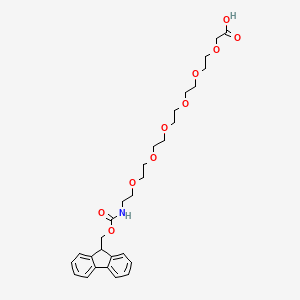
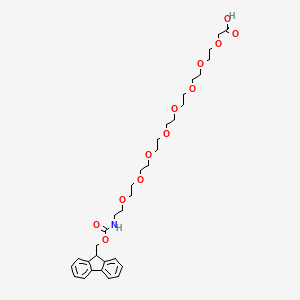
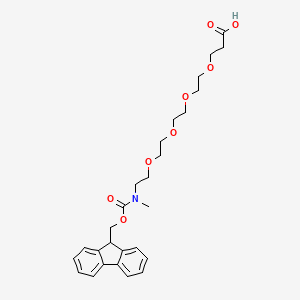
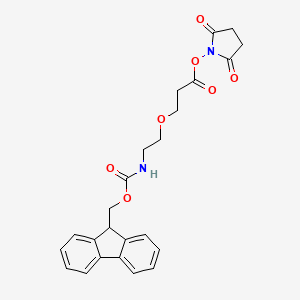
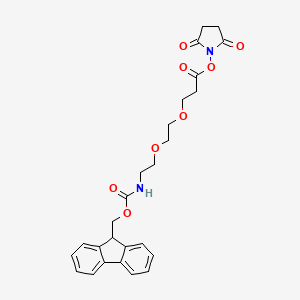
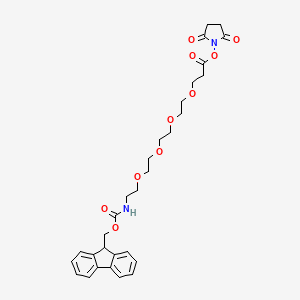
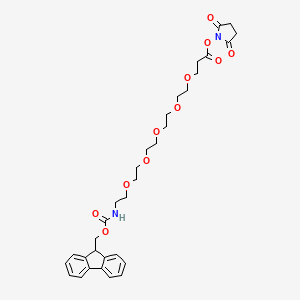

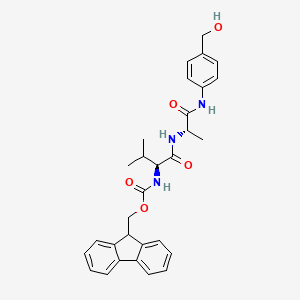
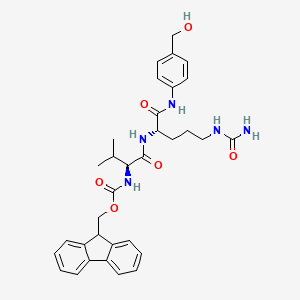
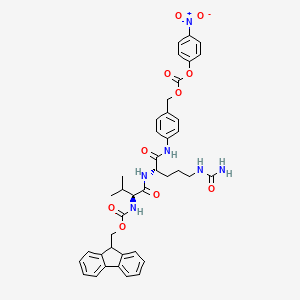
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)

